molecular formula C14H20F3N3 B12496878 N-Methyl-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

N-Methyl-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

Cat. No.: B12496878
M. Wt: 287.32 g/mol
InChI Key: FTGCHVCXCFWYDY-UHFFFAOYSA-N
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Description

N-Methyl-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is a complex organic compound that features a trifluoromethyl group, a piperazine ring, and a methylated aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of 4-methylpiperazine, which can be synthesized through the reaction of piperazine with methyl iodide under basic conditions.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent such as trifluoromethyl iodide.

    Coupling with Aniline: The final step involves coupling the piperazine derivative with an aniline derivative through a nucleophilic aromatic substitution reaction, often facilitated by a catalyst such as palladium.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives with modified functional groups.

Scientific Research Applications

N-Methyl-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is employed in studies investigating the interaction of trifluoromethylated compounds with biological systems.

    Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its binding affinity to target sites. The piperazine ring contributes to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-4-((4-methylpiperazin-1-yl)methyl)aniline: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.

    4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline: Lacks the N-methyl group, affecting its reactivity and applications.

Uniqueness

N-Methyl-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is unique due to the presence of both the trifluoromethyl group and the piperazine ring, which confer distinct chemical and biological properties. These features make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H20F3N3

Molecular Weight

287.32 g/mol

IUPAC Name

N-methyl-4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline

InChI

InChI=1S/C14H20F3N3/c1-18-12-4-3-11(13(9-12)14(15,16)17)10-20-7-5-19(2)6-8-20/h3-4,9,18H,5-8,10H2,1-2H3

InChI Key

FTGCHVCXCFWYDY-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)CN2CCN(CC2)C)C(F)(F)F

Origin of Product

United States

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